molecular formula C19H22Cl2O4 B4884694 1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene

1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene

Cat. No.: B4884694
M. Wt: 385.3 g/mol
InChI Key: QWDXGWKUSXPLGJ-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene is an organic compound with the molecular formula C19H22Cl2O4. This compound is characterized by its complex structure, which includes multiple ether linkages and a benzene ring substituted with chlorine and methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. The synthetic route often includes:

    Chlorination: The selective chlorination of the benzene ring.

    Methylation: The addition of methyl groups to the benzene ring.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the industrial synthesis are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens and nitrating agents.

    Oxidation and Reduction: The ether linkages and aromatic ring can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The ether bonds can be cleaved through hydrolysis, especially under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene is utilized in various fields of scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research into its potential therapeutic uses and effects on biological systems is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes

Comparison with Similar Compounds

1,5-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene can be compared with similar compounds such as:

    1,3-Dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene: Known for its herbicidal properties.

    1,4-Dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene: Similar structure but different substitution pattern.

Properties

IUPAC Name

1,5-dichloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2O4/c1-3-23-16-4-6-17(7-5-16)24-10-8-22-9-11-25-19-14(2)12-15(20)13-18(19)21/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDXGWKUSXPLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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